molecular formula C12H8FNO B13912992 (2-Fluorophenyl)(pyridin-3-yl)methanone CAS No. 89667-32-3

(2-Fluorophenyl)(pyridin-3-yl)methanone

Cat. No.: B13912992
CAS No.: 89667-32-3
M. Wt: 201.20 g/mol
InChI Key: OJHTXHVBCUFNDO-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(pyridin-3-yl)methanone is a chemical building block belonging to the arylpyrid-3-ylmethanone class, which has demonstrated significant research value in neuroscience . Compounds within this structural family have been identified as potent and efficacious Type I positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7 nAChR) . Type I PAMs enhance the receptor's response to its natural agonist while preserving its native fast kinetics and desensitization properties, presenting a potential therapeutic strategy for conditions involving cognitive deficits . Preclinical research on close analogues has shown that such modulators can reverse cognitive impairments in models, suggesting their potential relevance for investigating disorders like schizophrenia and Alzheimer's disease . The replacement of internal hydrogen-bonding motifs in earlier chemotypes with a pyridine ring has led to this scaffold, offering improved properties for research applications . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

(2-fluorophenyl)-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHTXHVBCUFNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540168
Record name (2-Fluorophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89667-32-3
Record name (2-Fluorophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation Using Pyridinecarbonyl Chlorides and Fluorobenzene Derivatives

One classical approach to synthesize aryl-pyridyl ketones involves Friedel-Crafts-type acylation reactions between pyridinecarbonyl chlorides and fluorobenzene derivatives. For example, the synthesis of (4-fluorophenyl)(pyridin-4-yl)methanone, a positional isomer, is achieved by reacting 4-pyridinecarbonyl chloride hydrochloride with fluorobenzene in the presence of aluminum chloride catalyst. The reaction is typically conducted under cooling (ice bath) during catalyst addition, followed by refluxing for several hours to ensure completion.

Although this method is documented for the 4-pyridyl isomer, it can be adapted for the 3-pyridyl isomer by using 3-pyridinecarbonyl chloride analogs. The key parameters include:

Step Conditions Notes
Reagents 3-pyridinecarbonyl chloride, 2-fluorobenzene Fluorobenzene as aryl source
Catalyst Aluminum chloride (AlCl3) Added portionwise under cooling
Temperature Ice bath during addition, then reflux (~80-100 °C) Ensures acylation completion
Reaction Time 4-6 hours Optimized for yield
Workup Quenching with water, extraction Purification by recrystallization or chromatography

This method is straightforward but requires careful handling of corrosive reagents and moisture-sensitive intermediates.

Organolithium Addition to Pyridine-3-carboxaldehyde Followed by Oxidation

Another approach involves nucleophilic addition of an organolithium reagent derived from 2-fluorophenyl lithium to a pyridine-3-carboxaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.

  • The organolithium reagent is generated in situ by metal-halogen exchange of 2-fluorobromobenzene with n-butyllithium at low temperature.
  • Addition to 3-pyridinecarboxaldehyde forms a secondary alcohol intermediate.
  • Oxidation of this alcohol to the corresponding ketone can be achieved using mild oxidants such as TEMPO/NaOCl or AZADO catalysts for greener processes.
Step Conditions Notes
Organolithium prep 2-fluorobromobenzene + n-BuLi, -78 °C Strict anhydrous conditions
Addition To 3-pyridinecarboxaldehyde, -78 to 0 °C Forms secondary alcohol
Oxidation TEMPO/NaOCl or AZADO catalyst, room temp High selectivity, mild conditions
Yield >75% Scalable for pilot plant

This method offers high selectivity and the ability to introduce functional group modifications on either aromatic ring.

Reaction Mechanisms and Catalysts

Friedel-Crafts Acylation Mechanism

  • Aluminum chloride acts as a Lewis acid catalyst, coordinating to the carbonyl chloride to form an acylium ion.
  • The activated acylium ion electrophilically attacks the fluorobenzene ring at the ortho or para position relative to fluorine.
  • The fluorine substituent directs the acylation regioselectively due to its electron-withdrawing inductive effect.
  • Hydrolysis during workup liberates the ketone product.

Organolithium Addition and Oxidation

  • The nucleophilic aryl lithium attacks the electrophilic aldehyde carbonyl carbon, forming an alkoxide intermediate.
  • Upon aqueous workup, the alkoxide is protonated to the secondary alcohol.
  • Oxidation with TEMPO or AZADO catalysts selectively converts the alcohol to the ketone without overoxidation or side reactions.

Reductive Amination via Cyanohydrins

  • Cyanohydrins are formed by nucleophilic addition of cyanide to ketones.
  • Reductive amination with pyridinylmethylamine in the presence of sodium cyanoborohydride converts the cyanohydrin to an amine intermediate.
  • Subsequent transformations lead to the ketone-functionalized pyridine derivatives.

Data Tables Summarizing Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Limitations
Friedel-Crafts Acylation 3-pyridinecarbonyl chloride, 2-fluorobenzene, AlCl3 Ice bath addition, reflux 4-6 h Moderate to High (60-80%) Simple, direct ketone formation Moisture sensitive, corrosive reagents
Organolithium Addition + Oxidation 2-fluorobromobenzene, n-BuLi, 3-pyridinecarboxaldehyde, TEMPO/NaOCl or AZADO Low temp lithiation, room temp oxidation High (>75%) High selectivity, scalable Requires low temp, air/moisture sensitive
Reductive Amination via Cyanohydrins Cyanohydrin intermediates, pyridin-3-ylmethylamine, NaBH3CN, DABCO Room temp, basic medium Moderate (variable) Versatile, mild conditions Multi-step, side reactions possible

Research Discoveries and Improvements

  • Recent process development has focused on improving the greenness and scalability of organolithium addition and oxidation methods by replacing TEMPO with more efficient catalysts like AZADO, reducing reaction temperature, and minimizing waste.
  • The use of metal salts such as iron sulfate in reductive amination suppresses side reactions and improves yield and purity.
  • Single-step, metal-free deoxygenation strategies for related alcohol intermediates using hydroiodic acid have been reported, avoiding toxic tin hydrides and multi-step procedures.
  • Copper-catalyzed radical annulation and cascade reactions have been explored for constructing functionalized pyridine derivatives, which could be adapted for related ketone compounds.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of (2-fluorophenyl)(pyridin-3-yl)carboxylic acid.

    Reduction: Formation of (2-fluorophenyl)(pyridin-3-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluorophenyl)(pyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit leukotriene A-4 hydrolase, affecting inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Phenyl/Pyridyl) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(2-Fluorophenyl)(pyridin-3-yl)methanone 2-Fluorophenyl, Pyridin-3-yl C₁₂H₈FNO 201.20 Baseline for electronic effects N/A
(4-Methoxyphenyl)(pyridin-3-yl)methanone 4-Methoxyphenyl, Pyridin-3-yl C₁₃H₁₁NO₂ 213.24 Increased solubility (polar OMe group)
(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone 3,5-Dimethoxyphenyl C₁₄H₁₃NO₃ 243.26 Enhanced electron-donating capacity
4-(2-Fluorobenzyl)piperazinomethanone Piperazine linker, 2-Fluorobenzyl C₁₇H₁₈FN₃O 299.35 Improved solubility (basic piperazine)

Key Observations:

  • Solubility : Compounds with polar substituents (e.g., methoxy groups) or basic linkers (e.g., piperazine) exhibit higher solubility in aqueous media. The target compound’s logP is estimated to be higher than that of morpholine- or piperazine-containing derivatives (e.g., logP ~1.48 for a morpholin-4-yl analog vs. ~2.5–3.0 for the target compound).
  • Biological Relevance : While the target compound lacks direct pharmacological data, structurally elaborated analogs like BAY 1000493 demonstrate potent TASK-1 inhibition via interactions with intracellular vestibules, highlighting the importance of auxiliary groups for target engagement .

Complex Pharmacophores with Shared Substituents

Table 2: Pharmacological Derivatives vs. Target Compound

Compound Name (Example) Structure Highlights Molecular Weight (g/mol) Biological Activity Evidence ID
BAY 1000493 Imidazopyridine-piperazine-(2-fluorophenyl)methanone 534.17 TASK-1 inhibitor (IC₅₀ < 100 nM)
(2-Chloro-6-fluorophenyl)[4-(6-propoxypyridazinyl)piperazinyl]methanone Chloro-fluorophenyl, pyridazine-piperazine 378.81 Undisclosed (structural diversity)

Key Observations:

  • Complexity vs.
  • Role of Fluorine : Fluorine at the phenyl ortho position is conserved in both the target compound and BAY 1000493, suggesting its importance in modulating electronic or steric properties for molecular recognition .

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